molecular formula C30H62 B14319840 10,14,18-Trimethylheptacosane CAS No. 111846-41-4

10,14,18-Trimethylheptacosane

Cat. No.: B14319840
CAS No.: 111846-41-4
M. Wt: 422.8 g/mol
InChI Key: IGEDUZSSTTZJAI-UHFFFAOYSA-N
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Description

10,14,18-Trimethylheptacosane is a long-chain hydrocarbon with the molecular formula C30H62 It is a type of alkane, specifically a branched alkane, characterized by the presence of three methyl groups attached to the heptacosane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,14,18-Trimethylheptacosane can be achieved through several methods, including:

    Grignard Reaction: This involves the reaction of a suitable alkyl halide with magnesium in the presence of an ether solvent to form a Grignard reagent, which is then reacted with a suitable carbonyl compound to form the desired hydrocarbon.

    Friedel-Crafts Alkylation: This method involves the alkylation of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of suitable precursors under high pressure and temperature conditions. The process may also involve the use of zeolite catalysts to achieve the desired selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

10,14,18-Trimethylheptacosane undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the hydrocarbon, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the hydrocarbon, often resulting in the formation of alkanes or alkenes.

    Substitution: This reaction involves the replacement of one or more hydrogen atoms in the hydrocarbon with another atom or group of atoms, such as halogens.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: Alkanes and alkenes.

    Substitution: Halogenated hydrocarbons.

Scientific Research Applications

10,14,18-Trimethylheptacosane has several scientific research applications, including:

    Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity.

    Biology: It is used in studies of insect pheromones and chemical communication.

    Medicine: It is investigated for its potential use in drug delivery systems and as a component of pharmaceutical formulations.

    Industry: It is used as a lubricant and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 10,14,18-Trimethylheptacosane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with olfactory receptors and other sensory proteins to exert its effects. In chemical reactions, its reactivity is influenced by the presence of the methyl groups and the overall structure of the molecule.

Comparison with Similar Compounds

10,14,18-Trimethylheptacosane can be compared with other similar compounds, such as:

    3,7,11-Trimethylheptacosane: Another branched alkane with similar properties but different methyl group positions.

    3,7,13-Trimethylheptacosane: Similar to this compound but with methyl groups at different positions.

    Heptacosane: A straight-chain alkane with no branching.

The uniqueness of this compound lies in its specific branching pattern, which influences its chemical reactivity and physical properties.

Properties

CAS No.

111846-41-4

Molecular Formula

C30H62

Molecular Weight

422.8 g/mol

IUPAC Name

10,14,18-trimethylheptacosane

InChI

InChI=1S/C30H62/c1-6-8-10-12-14-16-18-22-28(3)24-20-26-30(5)27-21-25-29(4)23-19-17-15-13-11-9-7-2/h28-30H,6-27H2,1-5H3

InChI Key

IGEDUZSSTTZJAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)CCCC(C)CCCC(C)CCCCCCCCC

Origin of Product

United States

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